![molecular formula C16H19Cl2NO4 B2907350 Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid CAS No. 1956307-65-5](/img/structure/B2907350.png)
Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid
Overview
Description
Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenyl group and a carboxylic acid group. The “Boc” prefix refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the 2,3-Dichlorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,3-dichlorophenyl group, often through nucleophilic aromatic substitution reactions.
Protection with Boc Group: The final step involves the protection of the amine group with the Boc group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound is widely recognized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.
Key Applications:
- Drug Design: Used in developing drugs for conditions such as depression, anxiety, and schizophrenia.
- Mechanism of Action Studies: Helps elucidate the mechanisms through which certain drugs exert their effects on neurotransmitter systems.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid, leading to compounds with enhanced affinity for serotonin receptors. This work demonstrates its potential in developing new antidepressants.
Organic Synthesis
Overview:
In organic chemistry, this compound serves as a versatile building block for constructing complex molecules.
Key Applications:
- Synthesis of Heterocycles: Utilized in creating various heterocyclic compounds that are essential in medicinal chemistry.
- Exploration of Reaction Pathways: Facilitates the investigation of new chemical reactions and mechanisms.
Data Table: Synthesis Applications
Application Type | Description |
---|---|
Heterocycle Synthesis | Building block for diverse heterocyclic structures |
Reaction Mechanism Studies | Investigating new pathways and reaction conditions |
Biological Studies
Overview:
The compound is employed in biological research to understand the effects of specific molecular structures on biological activity.
Key Applications:
- Biological Activity Assessment: Evaluates how modifications to the compound affect its pharmacological properties.
- Therapeutic Agent Discovery: Aids in discovering new therapeutic agents by studying structure-activity relationships.
Case Study:
Research published in Bioorganic & Medicinal Chemistry detailed experiments where this compound was modified to enhance its selectivity towards specific enzyme targets. The findings indicated significant potential for developing selective inhibitors for therapeutic use.
Material Science
Overview:
The unique properties of this compound make it suitable for applications in material science.
Key Applications:
- Coatings and Polymers: Used in developing materials that require specific chemical resistance or enhanced mechanical properties.
Data Table: Material Science Applications
Application Type | Description |
---|---|
Coatings | Development of chemically resistant coatings |
Polymer Science | Enhancing mechanical properties of polymers |
Analytical Chemistry
Overview:
In analytical chemistry, this compound is utilized to improve the accuracy and reliability of chemical analyses.
Key Applications:
- Quantitative Analysis: Employed as a standard in quantifying other compounds due to its well-defined properties.
Data Table: Analytical Chemistry Applications
Application Type | Description |
---|---|
Standard Reference | Used as a reference standard for quantitative methods |
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The Boc group provides stability and prevents premature reactions, allowing the compound to reach its target site effectively .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound shares the 2,3-dichlorophenyl group but has a piperazine ring instead of a pyrrolidine ring.
3,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carboxylic acid group.
Uniqueness
Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to its combination of the Boc-protected amine, the 2,3-dichlorophenyl group, and the pyrrolidine ring. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Biological Activity
Boc-(+/-)-trans-4-(2,3-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C16H19Cl2NO4
- Molecular Weight : 360.23 g/mol
- CAS Number : 1477245
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of drug development for neurological disorders and cancer treatment. The compound has demonstrated potential in the following areas:
-
Pharmaceutical Development :
- It serves as an intermediate in synthesizing drugs targeting neurological conditions.
- Its structure allows for modifications that enhance biological activity and selectivity.
-
Anticancer Properties :
- Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) .
- The presence of electron-withdrawing groups, such as the dichloro substituents, has been linked to increased potency against cancer cells .
- Mechanism of Action :
Table 1: Biological Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.48 | Apoptosis induction |
CEM-13 | 0.78 | Caspase activation |
U-937 | 1.17 | p53 pathway modulation |
MDA-MB-231 | 1.54 | Cell cycle arrest |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in MDPI evaluated the cytotoxicity of this compound against several cancer cell lines. The results showed that this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent . -
Pharmacological Evaluation :
Research conducted on derivatives of this compound revealed that modifications at the aromatic ring enhanced biological activity. Specifically, the introduction of halogen atoms at strategic positions improved interaction with target receptors, leading to higher efficacy .
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-10(11(8-19)14(20)21)9-5-4-6-12(17)13(9)18/h4-6,10-11H,7-8H2,1-3H3,(H,20,21)/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIDPWCFZQTOG-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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